molecular formula C18H19N3O B14224965 N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide CAS No. 590383-93-0

N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide

Cat. No.: B14224965
CAS No.: 590383-93-0
M. Wt: 293.4 g/mol
InChI Key: RWPLUJVGBMYAGP-UHFFFAOYSA-N
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Description

N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide typically involves the reaction of phenylaziridine with an appropriate imine precursor. One common method includes the use of N-pyridinium aziridines as latent dual electrophiles. The reaction sequence involves bromide-promoted ring opening to generate β-halopyridinium amines, followed by selective nickel-catalyzed cross-coupling with organozinc nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide undergoes various types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the aziridine ring, leading to different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromides for ring opening, nickel catalysts for cross-coupling reactions, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include β-functionalized phenethylaminopyridinium salts, free primary amines, alkylated amines, and various heterocycles .

Scientific Research Applications

N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide involves its reactivity as an electrophile. The aziridine ring can undergo ring-opening reactions, which are crucial for its biological activity. The compound can interact with various molecular targets, including enzymes and receptors, through its reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    N-Pyridinium Aziridines: These compounds share the aziridine ring and are used in similar synthetic applications.

    Phenethylamines: Structurally related compounds that are widely represented in biologically active molecules.

Properties

CAS No.

590383-93-0

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-phenyl-3-(2-phenylaziridin-1-yl)iminobutanamide

InChI

InChI=1S/C18H19N3O/c1-14(12-18(22)19-16-10-6-3-7-11-16)20-21-13-17(21)15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3,(H,19,22)

InChI Key

RWPLUJVGBMYAGP-UHFFFAOYSA-N

Canonical SMILES

CC(=NN1CC1C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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